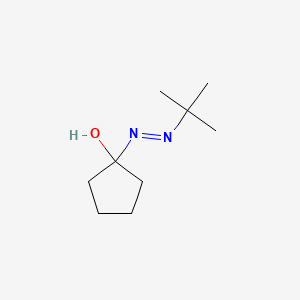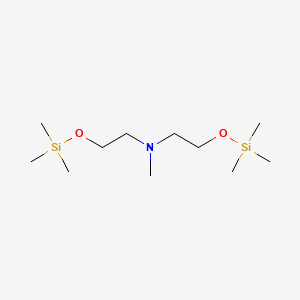![molecular formula C7H14N2 B13803178 (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a methyl group. This compound is part of the diazabicyclo family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted diazabicyclo derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology
The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for the design of new drugs targeting various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R)-3,8-diazabicyclo[3.2.1]octane: A similar compound without the methyl group.
(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane: An enantiomer with different stereochemistry.
3,8-diazabicyclo[3.2.1]octane: A parent compound without any substituents.
Uniqueness
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-7(5-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI-Schlüssel |
OQMSHITZFTVBHN-KNVOCYPGSA-N |
Isomerische SMILES |
CN1C[C@H]2CC[C@@H](C1)N2 |
Kanonische SMILES |
CN1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



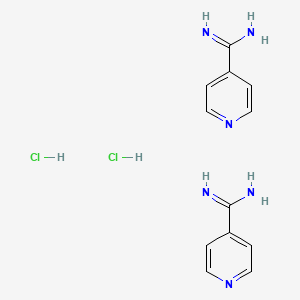
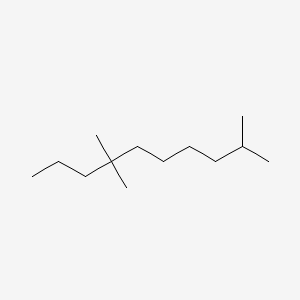
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)

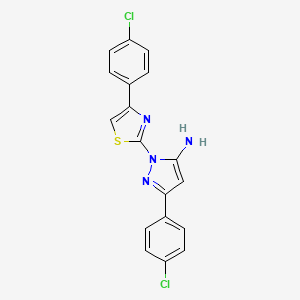
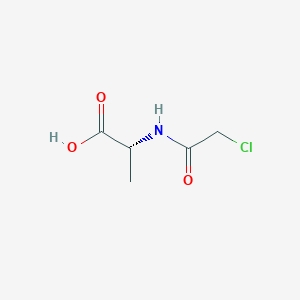
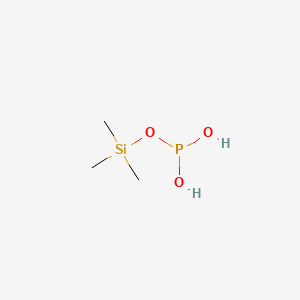
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)

